Diethyl sec-butylmalonate

Übersicht

Beschreibung

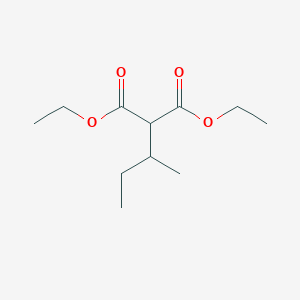

Diethyl sec-butylmalonate, also known as diethyl 1-methylpropylmalonate, is an organic compound with the molecular formula C11H20O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a sec-butyl group and two ethyl ester groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl sec-butylmalonate can be synthesized through the alkylation of diethyl malonate with sec-butyl bromide. The reaction typically involves the following steps :

Formation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol to form sodium ethoxide.

Alkylation: Diethyl malonate is added to the sodium ethoxide solution, followed by the addition of sec-butyl bromide. The mixture is refluxed for 48 hours.

Isolation: The reaction mixture is then distilled to remove ethanol, and the resulting ester layer is separated and purified by distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Alkylation Reactions

Diethyl sec-butylmalonate undergoes alkylation at the α-position under basic conditions, forming dialkylated malonates. Key methods include:

a. Sodium Ethoxide-Mediated Alkylation

-

Reagents : sec-Butyl bromide, sodium ethoxide, ethanol

-

Conditions : Reflux (48 hours)

-

Mechanism : Deprotonation of the methylene group forms a sodium enolate, which reacts with alkyl halides.

| Parameter | Value |

|---|---|

| Temperature | Reflux (78–80°C) |

| Reaction Time | 48 hours |

| Solvent | Ethanol |

| Catalyst | Sodium ethoxide |

b. Sodium Hydride/Dipolar Solvent Systems

Industrial patents describe enhanced alkylation rates using polar aprotic solvents :

-

Reagents : Sodium hydride, alkyl bromides (e.g., ethyl bromide), dimethylacetamide (DMAC)

-

Conditions : 90–100°C for 20 minutes

| Additive | Relative Reaction Rate |

|---|---|

| Benzene (control) | 1.0 |

| DMSO | 630 |

| DMAC | 510 |

| Pyridine N-oxide | 400 |

Hydrolysis

The ester groups hydrolyze under acidic or basic conditions to yield sec-butylmalonic acid:

a. Acidic Hydrolysis

-

Reagents : HCl/H₂SO₄, water

-

Conditions : Reflux with aqueous acid

-

Product : sec-Butylmalonic acid (isolated via extraction).

b. Basic Hydrolysis

-

Reagents : NaOH/KOH, ethanol-water mixture

-

Conditions : Reflux followed by acidification

Decarboxylation

Thermal or acidic decarboxylation eliminates CO₂, forming sec-butylacetic acid:

-

Conditions : Heating >150°C or prolonged reflux with dilute acid

-

Mechanism : Keto-enol tautomerization followed by CO₂ loss.

Condensation Reactions

This compound participates in Knoevenagel and Michael additions for synthesizing α,β-unsaturated carbonyl compounds. For example:

Industrial-Scale Optimization

Chinese patent CN105646217A details a high-purity synthesis route :

-

Steps :

-

Sodium ethoxide generation in ethanol (70–73°C).

-

Diethyl malonate addition under N₂.

-

n-Butyl bromide alkylation (76–84°C, 0.5–1 hour).

-

-

Yield : 76.5% with 99.6% purity.

| Stage | Conditions | Outcome |

|---|---|---|

| Sodium Ethoxide Prep | 70–73°C, 12–15 hours | Complete Na dissolution |

| Alkylation | 76–84°C, 0.5–1 hour | 76.5% yield |

Catalytic Innovations

Copper(II) triflate with chiral bisphosphine ligands enables asymmetric alkylation (100% yield) :

-

Substrate : Diethyl ethylidenemalonate

-

Reagent : Diethylzinc

-

Application : Synthesis of enantiomerically enriched malonates.

These reactions underscore this compound’s versatility in constructing complex organic frameworks, with industrial protocols emphasizing solvent selection and catalytic additives to optimize efficiency .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl sec-butylmalonate is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly heterocycles. These heterocycles are essential in medicinal chemistry due to their prevalence in pharmaceuticals. The compound can be transformed into various derivatives through reactions such as alkylation and condensation, enabling the creation of complex molecular architectures.

Key Reactions:

- Alkylation : this compound can undergo alkylation reactions to form more complex esters. For instance, it can react with alkyl halides in the presence of strong bases to yield substituted malonates, which are useful in further synthetic pathways .

- Condensation Reactions : It is also involved in condensation reactions, leading to the formation of larger molecules used in drug development.

Pharmaceutical Applications

While specific biological activities of this compound are not extensively documented, its structural analogs have shown considerable promise in medicinal chemistry. Compounds derived from malonic acid have been investigated for their potential pharmacological effects, including anti-inflammatory and analgesic properties.

Case Studies:

- Peptide Deformylase Inhibitors : this compound has been used as a reagent in synthesizing peptide deformylase inhibitors, which have applications in treating bacterial infections by targeting bacterial ribosomes .

- Metabolic Studies : Research has indicated that diethyl butylmalonate (a related compound) acts as an inhibitor of mitochondrial succinate transporters, influencing metabolic pathways associated with inflammation and immune responses . This suggests potential applications in treating conditions related to metabolic dysregulation.

Wirkmechanismus

The mechanism of action of diethyl sec-butylmalonate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. The enolate formation occurs through the deprotonation of the methylene group by a strong base. The enolate can then undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Diethyl sec-butylmalonate can be compared with other malonate esters such as:

Diethyl malonate: Lacks the sec-butyl group, making it less sterically hindered and more reactive in certain reactions.

Diethyl ethylmalonate: Contains an ethyl group instead of a sec-butyl group, leading to different reactivity and steric effects.

Diethyl methylmalonate: Contains a methyl group, making it the least sterically hindered among the similar compounds.

This compound is unique due to the presence of the sec-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.

Biologische Aktivität

Diethyl sec-butylmalonate (CAS 83-27-2) is a compound with notable biological activity, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores its biological properties, including mechanisms of action, experimental findings, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₀O₄

- Molecular Weight : 216.28 g/mol

- Density : 0.98 g/cm³

- Boiling Point : 110-114°C at 18 mmHg

This compound acts primarily as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the Krebs cycle. By inhibiting SDH, it prevents succinate accumulation, which is linked to pro-inflammatory responses in macrophages. This inhibition leads to a reduction in reactive oxygen species (ROS) production and neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD) .

Research Findings

Recent studies have demonstrated the compound's efficacy in various experimental models:

Cognitive and Behavioral Effects

-

Study on 5×FAD Mice : In a study involving 5×FAD transgenic mice, which model Alzheimer's disease, this compound was administered at a dosage of 40 mg/kg twice weekly. The results indicated significant improvements in cognitive function and reductions in depressive-like behaviors. Behavioral tests showed enhanced memory retention and decreased anxiety levels compared to control groups .

Group Cognitive Function Improvement Depression Reduction Control (PBS) Baseline Baseline DBM Treatment Significant Significant - Neuroprotective Effects : The compound also exhibited protective effects on synaptic structures in the hippocampus, evidenced by enhanced PSD95 and BDNF protein levels, which are crucial for synaptic plasticity and neuroprotection .

Anti-inflammatory Properties

This compound has been shown to mitigate neuroinflammation by:

- Reducing microglial activation.

- Decreasing the expression of pro-inflammatory cytokines in the hippocampus and amygdala .

These findings suggest that this compound could serve as a therapeutic agent for conditions characterized by chronic inflammation and neurodegeneration.

Case Study 1: Neuroprotection in Cardiac Arrest Models

In a study focusing on cardiac arrest-induced brain damage, this compound administration was found to significantly reduce neuronal loss and improve functional recovery post-cardiac arrest. This suggests its potential utility in emergency medicine for protecting against ischemic damage .

Case Study 2: LPS-Stimulated Microglia

Research involving lipopolysaccharide (LPS)-stimulated microglia demonstrated that this compound could suppress microglial activation and reduce the production of inflammatory mediators, highlighting its role as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

diethyl 2-butan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIZSUOEOUHAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263613 | |

| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-27-2 | |

| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-methylpropyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sec-butylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl sec-butylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl sec-butylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-methylpropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.